molecular formula C15H22N2O3S B7052629 4-cyclohexyl-N-(2-sulfamoylethyl)benzamide

4-cyclohexyl-N-(2-sulfamoylethyl)benzamide

Cat. No.: B7052629
M. Wt: 310.4 g/mol
InChI Key: DKFVHEJALTYFTM-UHFFFAOYSA-N
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Description

4-cyclohexyl-N-(2-sulfamoylethyl)benzamide is an organic compound characterized by a benzamide core substituted with a cyclohexyl group and a sulfamoylethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-N-(2-sulfamoylethyl)benzamide typically involves the reaction of 4-cyclohexylbenzoic acid with 2-aminoethanesulfonamide. The reaction is carried out under conditions that facilitate the formation of the amide bond, often using coupling reagents such as carbodiimides. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide, and the temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-N-(2-sulfamoylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, where substituents on the benzene ring can be replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated benzamides or other substituted derivatives.

Scientific Research Applications

4-cyclohexyl-N-(2-sulfamoylethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-cyclohexyl-N-(2-sulfamoylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-N’-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate
  • N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride

Uniqueness

4-cyclohexyl-N-(2-sulfamoylethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyl and sulfamoylethyl substituents provide a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.

Properties

IUPAC Name

4-cyclohexyl-N-(2-sulfamoylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c16-21(19,20)11-10-17-15(18)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-9,12H,1-5,10-11H2,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFVHEJALTYFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)NCCS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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